![molecular formula C8H20N2 B13514666 [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a butyl chain with two methyl groups at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine can be achieved through reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) and hydrogen gas (H2) with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halides such as bromine (Br2) and chlorine (Cl2) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Uniqueness
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is unique due to its specific structural configuration, which includes a butyl chain with two methyl groups at the third carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H20N2 |
|---|---|
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
(2S)-1-N,1-N,3,3-tetramethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)7(9)6-10(4)5/h7H,6,9H2,1-5H3/t7-/m1/s1 |
Clé InChI |
DRLDXRDPJZGMFU-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CN(C)C)N |
SMILES canonique |
CC(C)(C)C(CN(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)
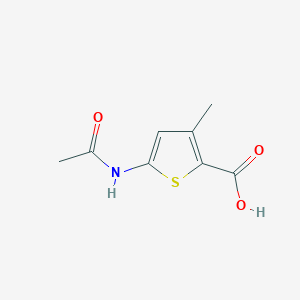

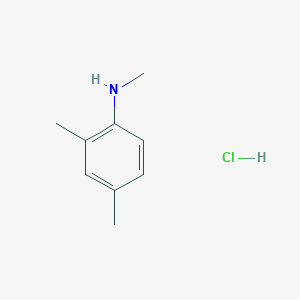
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)
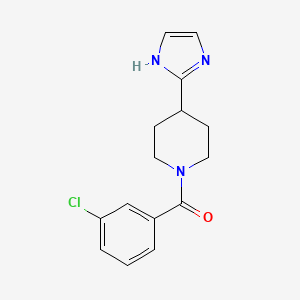
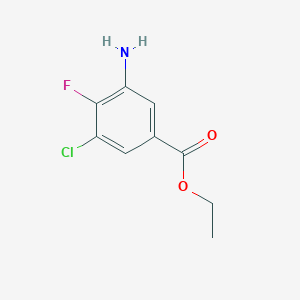
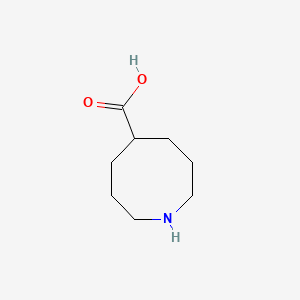

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
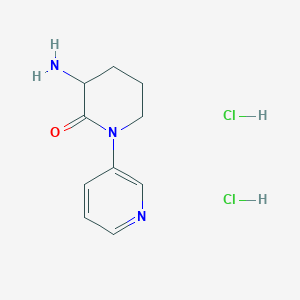
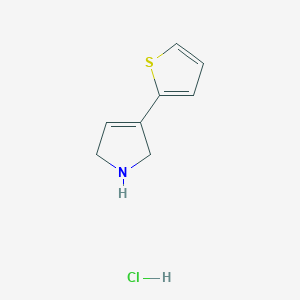
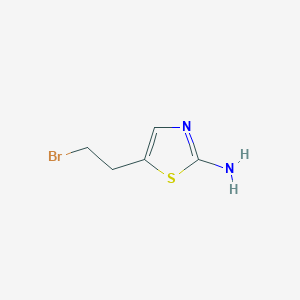
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
